molecular formula C17H19N5O2 B2537242 N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226443-40-8

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2537242
CAS No.: 1226443-40-8
M. Wt: 325.372
InChI Key: NUVWCUKMVNBSTH-UHFFFAOYSA-N
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Description

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that features both an imidazole and an indole moiety. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the imidazole and indole moieties through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-1H-indole-2-carboxamide
  • N-(2-(1H-imidazol-1-yl)ethyl)-1H-indole-3-carboxamide
  • N-(2-(1H-imidazol-1-yl)propyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the specific positioning of the imidazole and indole moieties, which allows for distinct interactions with biological targets. This unique structure can result in different biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(19-6-3-8-22-9-7-18-12-22)11-21-17(24)14-10-20-15-5-2-1-4-13(14)15/h1-2,4-5,7,9-10,12,20H,3,6,8,11H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVWCUKMVNBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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